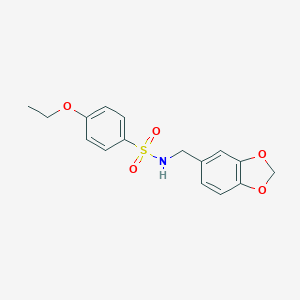
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole core. This can be achieved through the cyclization of catechol with formaldehyde. The subsequent steps involve the introduction of the sulfonamide group and the ethoxy substituent on the benzene ring. Common reagents used in these reactions include sulfonyl chlorides and ethylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the benzo[1,3]dioxole core.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells . The compound’s ability to interact with cellular proteins and enzymes plays a crucial role in its biological activity.
類似化合物との比較
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:
- N-Benzo[1,3]dioxol-5-ylmethyl-N-(2,2-diethoxy-ethyl)-4-methyl-benzenesulfonamide
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their reactivity and applications. The unique combination of the benzo[1,3]dioxole core with the ethoxy and sulfonamide groups in this compound distinguishes it from its analogs, offering distinct advantages in specific applications.
特性
分子式 |
C16H17NO5S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17NO5S/c1-2-20-13-4-6-14(7-5-13)23(18,19)17-10-12-3-8-15-16(9-12)22-11-21-15/h3-9,17H,2,10-11H2,1H3 |
InChIキー |
WHPSIVJQZWCNQN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
溶解性 |
10.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















